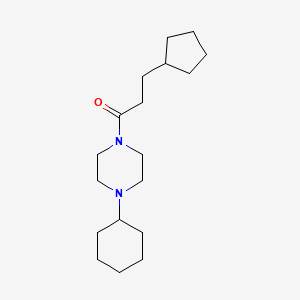
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a cyclohexyl group and a cyclopentylpropanone moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically involves the reaction of cyclohexylpiperazine with a suitable cyclopentylpropanone derivative. One common method involves the use of cyclohexylpiperazine and 3-chlorocyclopentylpropan-1-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopentylcarboxylic acid derivatives.
Reduction: Cyclopentylpropanol derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is not fully understood, but it is believed to interact with various molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may involve binding to serotonin or dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Methylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness: 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is unique due to the presence of the cyclohexyl group, which may impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPYWIBOZPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














